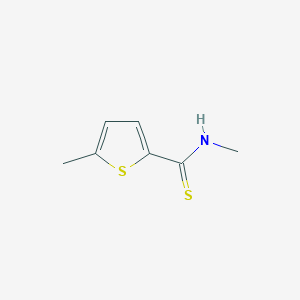![molecular formula C20H18N2O6Sn B12545426 2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol) CAS No. 143643-59-8](/img/structure/B12545426.png)
2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol) ist eine chemische Verbindung mit der Summenformel C₂₀H₁₈N₂O₆Sn Es ist eine komplexe Organozinnverbindung, die einen Stannan-Kern aufweist, der an Ethyl-, Phenyl- und Pyridin-3-ol-Gruppen gebunden ist.
Vorbereitungsmethoden
Die Synthese von 2,2’-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol) beinhaltet typischerweise die Reaktion von Ethyl(phenyl)stannan mit Pyridin-3-ol-Derivaten unter kontrollierten Bedingungen. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Tetrahydrofuran (THF) und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern . Industrielle Produktionsverfahren können die Skalierung dieser Reaktionen unter Verwendung von kontinuierlichen Durchflussreaktoren beinhalten, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Diese Verbindung durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Sie kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Häufig verwendete Reagenzien und Bedingungen für diese Reaktionen umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
2,2’-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol) hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Reagenz in der organischen Synthese und als Katalysator in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit biologischen Molekülen zu interagieren, was sie in biochemischen Studien nützlich macht.
Wirkmechanismus
Der Mechanismus, durch den 2,2’-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol) seine Wirkungen ausübt, beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Der Stannan-Kern kann Koordinationskomplexe mit Metallionen bilden, die verschiedene biochemische Pfade beeinflussen. Die Pyridin-3-ol-Gruppen können an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen, was die Aktivität der Verbindung weiter moduliert .
Wissenschaftliche Forschungsanwendungen
2,2’-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism by which 2,2’-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The stannane core can form coordination complexes with metal ions, influencing various biochemical pathways. The pyridin-3-ol groups can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Zu ähnlichen Verbindungen gehören andere Organozinnverbindungen mit verschiedenen Substituenten am Stannan-Kern. Zum Beispiel:
Triphenylzinnhydroxid: Wird als Fungizid verwendet und weist aufgrund des Vorhandenseins von drei Phenylgruppen eine unterschiedliche Reaktivität auf.
Dibutylzinndichlorid: Wird häufig als Katalysator in der Polymerproduktion verwendet und hat im Vergleich zu 2,2’-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol) unterschiedliche chemische Eigenschaften.
Die Einzigartigkeit von 2,2’-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol) liegt in seiner spezifischen Kombination von Ethyl-, Phenyl- und Pyridin-3-ol-Gruppen, die einzigartige chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
143643-59-8 |
|---|---|
Molekularformel |
C20H18N2O6Sn |
Molekulargewicht |
501.1 g/mol |
IUPAC-Name |
[ethyl-(3-hydroxypyridine-2-carbonyl)oxy-phenylstannyl] 3-hydroxypyridine-2-carboxylate |
InChI |
InChI=1S/2C6H5NO3.C6H5.C2H5.Sn/c2*8-4-2-1-3-7-5(4)6(9)10;1-2-4-6-5-3-1;1-2;/h2*1-3,8H,(H,9,10);1-5H;1H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
SXYLCMPFUMMUQB-UHFFFAOYSA-L |
Kanonische SMILES |
CC[Sn](C1=CC=CC=C1)(OC(=O)C2=C(C=CC=N2)O)OC(=O)C3=C(C=CC=N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


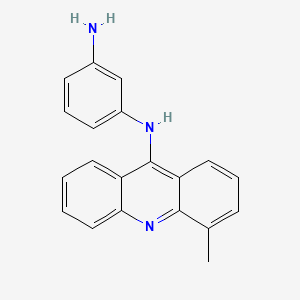
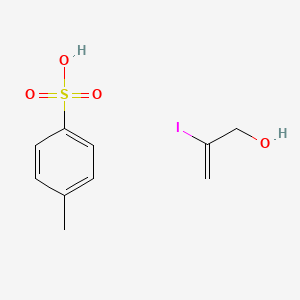
![3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione](/img/structure/B12545371.png)

![4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-](/img/structure/B12545385.png)

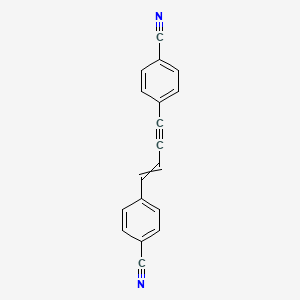
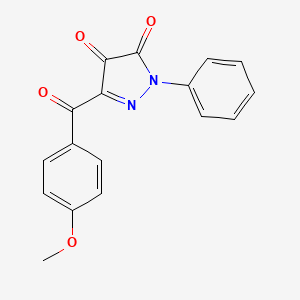
![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)

![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)
![2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12545419.png)
![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
